molecular formula C9H7ClNO6- B13711464 3-Chloro-2,6-dimethoxy-5-nitrobenzoate

3-Chloro-2,6-dimethoxy-5-nitrobenzoate

Cat. No.: B13711464
M. Wt: 260.61 g/mol
InChI Key: DQYMZXRGXUJHLS-UHFFFAOYSA-M
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Description

3-Chloro-2,6-dimethoxy-5-nitrobenzoate is a chemical compound with the molecular formula C9H8ClNO6. It is known for its unique structural properties, which include a chloro group, two methoxy groups, and a nitro group attached to a benzoate core . This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate typically involves the nitration of 3-chloro-2,6-dimethoxybenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dimethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-2,6-dimethoxy-5-nitrobenzoate is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-dimethoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups contribute to the compound’s reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,6-dimethoxybenzoic acid
  • 3-Chloro-2,6-dimethoxy-5-aminobenzoate
  • 3-Chloro-2,6-dimethoxy-5-formylbenzoate

Uniqueness

3-Chloro-2,6-dimethoxy-5-nitrobenzoate is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds .

Properties

Molecular Formula

C9H7ClNO6-

Molecular Weight

260.61 g/mol

IUPAC Name

3-chloro-2,6-dimethoxy-5-nitrobenzoate

InChI

InChI=1S/C9H8ClNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1

InChI Key

DQYMZXRGXUJHLS-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)[O-]

Origin of Product

United States

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